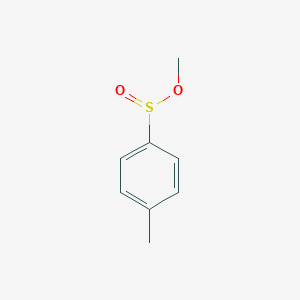
Methyl p-toluenesulfinate
Cat. No. B049993
Key on ui cas rn:
672-78-6
M. Wt: 170.23 g/mol
InChI Key: MGPLBSPZSIFUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06570023B1
Procedure details


To a 5-liter, 3-neck round bottom flask, was added 2845 mls of methanol (5 volumes) and was bubbled in 165.58 grams (1.4 equivalents, 4.47 gmoles) of anhydrous HCl. Heat evolved during addition of HCl to MeOH. The flask was maintained at a temperature range from 20 to 25° C. by cooling and adjusting addition rate. Sodium toluene sulfinic acid (1.0 equivalents, 569 grams, 3.19 gmoles) was added and stirred at room temperature for 1 to 4 hours. Water 2850 mls (5 volumes) was added, then and 2850 mls of toluene (5 volumes.) The mixture was stirred from 1 to 30 minutes and the layers were allowed to separate The layers were separated and the aqueous layer was back extracted twice using 1425 mls (2.5 volumes) of toluene for each back extraction. All toluene layers were combined and washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash. The layers were separated and the toluene layerers was concentrated under vacuum to approximately 3 volumes. The volumes were concentrated to a small alloquote to an oil on rotovap indicated a final weight yield of 476.78 grams of ester, 87.7% of theory weight.




Name
Sodium toluene sulfinic acid
Quantity
569 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1]O.Cl.C1(C)C([S:10]([OH:12])=[O:11])=CC=CC=1.[Na].O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:1][O:12][S:10]([C:19]1[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=1)=[O:11] |f:2.3,^1:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2845 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
165.58 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
Step Four
|
Name
|
Sodium toluene sulfinic acid
|
|
Quantity
|
569 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)O)C.[Na]
|
Step Five
|
Name
|
|
|
Quantity
|
2850 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
2850 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 1 to 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition rate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate The layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was back extracted twice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
for each back extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the toluene layerers was concentrated under vacuum to approximately 3 volumes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The volumes were concentrated to a small alloquote to an oil on rotovap
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 1.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COS(=O)C1=CC=C(C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

